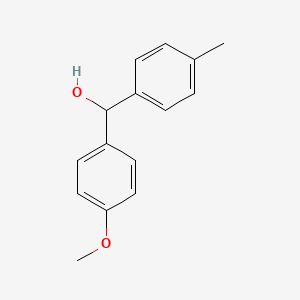

4-Methoxy-4'-methylbenzhydrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAGNDOTLFTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293147 | |

| Record name | 4-Methoxy-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-22-2, 383-22-2 | |

| Record name | NSC87393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methoxy 4 Methylbenzhydrol

Precursor Synthesis and Functional Group Transformations in Benzhydrol Scaffold Construction

The construction of the 4-Methoxy-4'-methylbenzhydrol scaffold typically begins with the synthesis of its corresponding ketone, 4-methoxy-4'-methylbenzophenone (B186190). lookchem.comchemicalbook.com This benzophenone (B1666685) derivative serves as a critical intermediate, which is then reduced to the target benzhydrol.

A primary method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For 4-methoxy-4'-methylbenzophenone, this can be achieved by reacting p-toluoyl chloride with anisole (B1667542) (methoxybenzene) or by reacting 4-methoxybenzoyl chloride with toluene (B28343). The methoxy (B1213986) group of anisole is a strong activating group, directing the acylation to the para position, while the methyl group of toluene also directs ortho/para, leading to the desired product.

Modern advancements in Friedel-Crafts acylation aim to replace stoichiometric amounts of traditional Lewis acids like aluminum chloride (AlCl₃) with more environmentally benign and efficient catalytic systems. For instance, triflates such as copper triflate (Cu(OTf)₂) have been used as recyclable catalysts for this transformation. smolecule.com Another approach involves using a combination of graphite (B72142) and iron(III) chloride (FeCl₃) to enhance electrophile formation while minimizing catalyst loading. smolecule.com

Once the benzophenone scaffold is assembled, functional group transformations can be employed. A key transformation is the reduction of the ketone's carbonyl group to the secondary alcohol of the benzhydrol. Conversely, the benzhydrol can be oxidized back to the benzophenone.

A documented synthesis route highlights the reaction of 4-bromotoluene (B49008) with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of butyl-lithium, an organometallic reagent, to form a benzhydrol intermediate. epo.org This is followed by oxidation to the benzophenone and subsequent functional group manipulations. epo.org This illustrates how organometallic additions to aldehydes also serve as a foundational method for constructing the benzhydrol scaffold, which is then modified to achieve the target substitution pattern.

Traditional and Modern Approaches for this compound Formation

The direct formation of the diarylmethanol structure can be accomplished through two principal routes: the addition of an organometallic reagent to an aldehyde or the reduction of a diaryl ketone.

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.eduleah4sci.com For this compound, this can be achieved in two ways:

Reacting the Grignard reagent derived from 4-bromotoluene (p-tolylmagnesium bromide) with 4-methoxybenzaldehyde (B44291) (p-anisaldehyde).

Reacting the Grignard reagent derived from 4-bromoanisole (B123540) (4-methoxyphenylmagnesium bromide) with 4-methylbenzaldehyde (B123495) (p-tolualdehyde).

In both scenarios, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final benzhydrol product. leah4sci.com The reaction must be carried out in an anhydrous ether solvent, as Grignard reagents are strong bases and will react with protic solvents like water. mnstate.eduleah4sci.com

A related organometallic approach involves the use of organolithium reagents, such as p-tolyllithium, which can be generated by treating 4-bromotoluene with butyl-lithium. epo.org These reagents react with aldehydes in a manner similar to Grignard reagents to produce the desired alcohol. Interestingly, in mechanochemical Grignard reactions, aryl bromides with methoxy substituents have been observed to sometimes lead to the formation of symmetric ketones as a side product. nih.gov

The most direct route to this compound is the reduction of its corresponding ketone, 4-methoxy-4'-methylbenzophenone. This transformation is a cornerstone of alcohol synthesis.

A variety of reducing agents can be employed for this purpose:

Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for reducing ketones to secondary alcohols. NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is much more reactive and requires anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves treating the benzophenone with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.netacs.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used. This method is considered a "green" chemical process as it avoids the use of stoichiometric inorganic reagents.

Hydrosilylation: This involves the addition of a silicon-hydride bond across the C=O double bond, followed by hydrolysis to yield the alcohol. This reaction can be catalyzed by transition metal complexes, including those based on cobalt and nickel. dtu.dk

Photochemical Reduction: In some cases, benzophenones can be reduced photochemically. This typically involves irradiating a solution of the benzophenone in a hydrogen-donating solvent like isopropanol, often with an acid catalyst, to form a benzopinacol (B1666686) (a 1,2-diol). oregonstate.edu While this produces a related structure, selective reduction to the benzhydrol requires different conditions.

The choice of reducing agent can depend on factors such as the presence of other functional groups in the molecule, cost, and desired reaction conditions.

Stereoselective Synthesis Approaches for this compound Enantiomers

The central carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of paramount importance. These approaches aim to produce a single enantiomer in high excess, a process known as asymmetric synthesis.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The asymmetric reduction of prochiral ketones, such as 4-methoxy-4'-methylbenzophenone, is a powerful strategy for accessing chiral benzhydrols.

A prominent method is the asymmetric hydrogenation of benzophenones. This is often achieved using ruthenium (Ru) catalysts complexed with chiral ligands. researchgate.netacs.org For example, complexes of Ru(II) with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine ligand can effectively catalyze the hydrogenation of diaryl ketones with high enantioselectivity. researchgate.net The reaction proceeds under hydrogen pressure in a solvent like 2-propanol, often with a base co-catalyst. acs.org The choice of the specific enantiomer of the chiral ligand determines whether the (R) or (S) product is formed.

Another class of catalysts used for asymmetric reductions are chiral oxazaborolidines, as developed by Corey, Bakshi, and Shibata (CBS). These catalysts can stereoselectively reduce ketones in the presence of a stoichiometric borane (B79455) source (like BH₃). ru.nl The mechanism involves the coordination of the ketone to the chiral Lewis acidic boron atom, which positions the carbonyl for a diastereoselective hydride transfer from the borane.

The table below summarizes findings from research on the asymmetric hydrogenation of related benzophenone derivatives, which provides a model for the synthesis of chiral this compound.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| trans-RuCl₂(diphosphine)₂(diamine) | Benzophenone derivatives | High ee | researchgate.net, acs.org |

| BINAP/chiral diamine Ru complex | ortho-Substituted benzophenones | 86-98% ee | researchgate.net |

| Chiral oxazaborolidine (CBS) | Prochiral ketones | High ee | ru.nl |

| Transition metal complex with optically active diamine | Benzophenone compounds | High ee | google.com |

This table presents generalized data for the catalyst systems on relevant substrate types.

An alternative strategy for stereocontrol involves the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgrsc.org

In the context of synthesizing chiral benzhydrols, a chiral auxiliary could be attached to one of the precursor molecules. For example, a chiral ester could be formed from 4-methoxybenzoic acid and a chiral alcohol like 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol. wikipedia.org The subsequent addition of a Grignard reagent (p-tolylmagnesium bromide) to the ketone derived from this chiral ester would proceed diastereoselectively due to the steric influence of the auxiliary. The chiral auxiliary would then be cleaved to yield the enantiomerically enriched this compound.

Common chiral auxiliaries used in organic synthesis include:

Oxazolidinones: Popularized by David A. Evans, these are typically used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

Camphorsultam (Oppolzer's sultam): This auxiliary is effective in a wide range of reactions, including asymmetric hydrogenations. wikipedia.orgrsc.org

Pseudoephedrine: Used as a practical chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org

While direct examples for this compound are specific to proprietary research, the principles of chiral auxiliary-mediated synthesis are well-established and provide a robust framework for its enantioselective preparation. researchgate.netnih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, in combination with traditional organic chemistry methods to construct complex molecules. nih.gov This synergistic approach harnesses the unparalleled stereoselectivity of enzymes for transformations that are often challenging to achieve through purely chemical means. nih.govmdpi.com

Recent advancements have demonstrated the power of chemoenzymatic strategies for producing diarylmethanol derivatives. A notable one-pot sequential method combines a nickel-catalyzed Suzuki-Miyaura coupling of amides in an aqueous medium with an asymmetric biocatalytic reduction. This process yields a variety of diarylmethanol derivatives in high yields and with excellent enantiomeric excess (up to 99%). nih.gov

Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are widely used for the kinetic resolution of racemic benzhydrols through enantioselective acylation. nih.govmdpi.com In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unreacted alcohol enantiomer. This method is a cornerstone for producing enantiomerically pure chiral alcohols. Furthermore, the desymmetrization of meso-diols by enzymes offers another powerful route to chiral building blocks. researchgate.net

Table 1: Overview of Chemoenzymatic Methods in Diaryl-Methanol Synthesis

| Method/Enzyme System | Transformation Type | Substrate Class | Key Advantages |

|---|---|---|---|

| One-Pot Ni-catalysis & Bioreduction nih.gov | Sequential coupling & asymmetric reduction | Amides, Boronic acids | High yield, excellent enantioselectivity, process efficiency. |

| Lipase (e.g., Novozym 435) nih.govmdpi.com | Asymmetric transesterification | Racemic secondary alcohols | High enantiomeric excess, reusability of immobilized enzyme. |

| Cytochrome P450 Monooxygenases nih.gov | Regio-specific C-H oxidation | Complex alkaloids | Late-stage functionalization, access to key drug precursors. |

| Old Yellow Enzyme (OYE) nih.gov | Asymmetric reduction of enones | Cyclic enones | H₂-driven cofactor regeneration, scalable flow systems. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Green chemistry principles aim to design chemical processes that minimize waste and the use of hazardous substances. kahedu.edu.in For the synthesis of this compound, this involves adopting solvent-free systems and maximizing atom economy.

Solvent-Free or Reduced-Solvent Reaction Systems

Eliminating volatile organic solvents is a key goal in green chemistry, as it reduces pollution, cost, and safety hazards. kahedu.edu.in Several methodologies applicable to benzhydrol synthesis can be performed under solvent-free or reduced-solvent conditions.

One such approach is the use of grinding techniques, which involve the mechanical mixing of solid reactants. scitepress.orgscitepress.org This method has been successfully used for Claisen-Schmidt condensation to form chalcones, a reaction type that shares mechanistic features with aldehyde-ketone condensations. scitepress.orgundip.ac.id The friction and localized heat from grinding can accelerate the reaction without the need for a bulk solvent medium. scitepress.org Another documented solvent-free method involves using a catalytic amount of p-toluenesulfonyl chloride to synthesize symmetrical bis(benzhydryl)ethers directly from benzhydrols at elevated temperatures, achieving excellent yields in a short time. nih.gov Additionally, certain Fries rearrangements to produce benzhydrol precursors can be conducted conveniently without solvents. scientific.net

Table 2: Examples of Solvent-Free Methods in Benzhydrol Chemistry

| Method | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Ether Synthesis | p-Toluenesulfonyl chloride (catalytic), 110°C | Symmetrical bis(benzhydryl)ethers | nih.gov |

| Grinding | Aldehyde, Ketone, NaOH (solid) | Chalcones (related structures) | scitepress.orgscitepress.orgundip.ac.id |

| Fries Rearrangement | Phenyl benzoates, AlCl₃, 130-140°C | Hydroxybenzophenones (precursors) | scientific.net |

Atom Economy and Efficiency Metrics in Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comnih.gov The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Addition reactions, such as the Grignard reaction commonly used to synthesize benzhydrols, are inherently atom-economical. nih.govlibretexts.org In the synthesis of this compound, p-tolualdehyde can be reacted with 4-methoxyphenylmagnesium bromide. Before the acidic workup step to neutralize the alkoxide, all atoms from the two main reactants are incorporated into the product salt.

Table 3: Theoretical Atom Economy for the Grignard Synthesis of this compound

| Reactant | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| p-Tolualdehyde | C₈H₈O | 120.15 |

| 4-Methoxyphenylmagnesium bromide | C₇H₇BrMgO | 207.34 |

| Total Reactant Mass | 327.49 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₆O₂ | 228.29 |

| Byproduct (in idealized reaction) | MgBr₂ | 184.11 |

Note: The calculation for a typical Grignard reaction is complex due to the workup step (e.g., addition of H₂O or acid) which adds reactants. However, the core C-C bond formation is an addition reaction. In contrast, substitution or elimination reactions inherently have poor atom economy as they generate stoichiometric byproducts. nih.gov For a more comprehensive assessment of "greenness," other metrics like the E-Factor (mass ratio of waste to product) and Process Mass Intensity (PMI) are also considered. nih.govresearchgate.net

Exploration of Photochemical and Electrochemical Methods in Benzhydrol Synthesis and Derivatization

Photochemical and electrochemical methods are powerful green chemistry tools because they use photons or electrons, respectively, as "traceless reagents," reducing the need for chemical oxidants or reductants. unipd.it

Photochemical synthesis offers a direct route to benzhydrols via the photoreduction of their corresponding benzophenone precursors. gordon.edu The synthesis of this compound would start from 4-methoxy-4'-methylbenzophenone. nih.govchemicalbook.com Upon exposure to ultraviolet light, the benzophenone is excited to a diradical state. This diradical then abstracts a hydrogen atom from a suitable donor, typically the solvent (e.g., 2-propanol), to form a benzhydrol radical. gordon.edu Two such radicals can then combine, or more commonly, the process continues via a chain mechanism to yield the final benzhydrol product. gordon.edustackexchange.com Modern flow photochemistry reactors enhance this process by improving photon delivery and allowing for safer, more scalable production. researchgate.netbeilstein-journals.org

Electrochemical synthesis provides an alternative green pathway. Benzhydrols can be produced by the electrochemical reduction of benzophenones at a cathode. uit.no This method avoids the use of metal hydride reducing agents and their associated waste streams. The process can be finely tuned by controlling the electrode potential. Conversely, electrochemical oxidation can be used to synthesize precursors. For example, p-methoxybenzaldehyde has been prepared through an eco-friendly process using an electrochemically regenerated cerium(IV) oxidant. cecri.res.in

Table 4: Comparison of Photochemical and Electrochemical Methods for Benzhydrol Synthesis

| Feature | Photochemical Method | Electrochemical Method |

|---|---|---|

| Energy Source | Ultraviolet or visible light gordon.edu | Electric current cardiff.ac.uk |

| Primary Reagent | Photon (traceless) | Electron (traceless) |

| Typical Reaction | Reduction of benzophenone in a hydrogen-donating solvent (e.g., 2-propanol) gordon.edu | Reduction of benzophenone in an electrolyte solution at a cathode uit.no |

| Key Advantages | Catalyst-free options, mild reaction conditions, can be driven by sunlight. gordon.eduresearchgate.net | High selectivity, avoids chemical reagents, oxidant/reductant can be regenerated. cecri.res.incardiff.ac.uk |

| Modern Approach | Continuous-flow reactors for scalability and efficiency. beilstein-journals.org | Flow electrochemical cells, use of novel electrode materials. cardiff.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 4 Methylbenzhydrol

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Stereochemical Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed three-dimensional structure of molecules in solution. wikipedia.org For 4-Methoxy-4'-methylbenzhydrol, these techniques provide insights into its conformation and stereochemistry.

Two-dimensional (2D) NMR experiments distribute spectral information across two frequency axes, resolving the signal overlap often encountered in complex 1D spectra and revealing correlations between nuclei. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the methoxy-substituted and methyl-substituted rings. For instance, the protons ortho to the methoxy (B1213986) group would show correlations to the meta protons, which in turn would couple to the ortho protons, establishing the connectivity within that aromatic ring. A similar pattern would be observed for the tolyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.org This is crucial for assigning the carbon signals based on the more easily assigned proton signals. The HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton to its corresponding carbon atom, the methoxy protons to the methoxy carbon, the methyl protons to the tolyl-methyl carbon, and the benzylic proton to the carbinol carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's conformation and stereochemistry. For this compound, NOESY would reveal through-space correlations between the benzylic proton and the ortho protons of both aromatic rings, helping to define the rotational conformation around the C-C bonds.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom/Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| Benzylic-CH | ~5.8 | ~75 | C-ipso (both rings), C-ortho (both rings) | H-ortho (both rings), Benzylic-OH |

| Benzylic-OH | Variable | - | Benzylic-CH, C-ipso (both rings) | Benzylic-CH |

| -OCH₃ | ~3.8 (s, 3H) | ~55 | C-para (methoxy ring) | H-meta (methoxy ring) |

| -CH₃ | ~2.3 (s, 3H) | ~21 | C-para (methyl ring) | H-meta (methyl ring) |

| Aromatic H (methoxy ring) | ~6.8-7.2 (m, 4H) | ~114-130 | - | Benzylic-CH, -OCH₃ |

| Aromatic H (methyl ring) | ~7.1-7.3 (m, 4H) | ~128-138 | - | Benzylic-CH, -CH₃ |

The two aromatic rings in benzhydrol derivatives are not fixed in space and can rotate relative to each other. When this rotation is slow on the NMR timescale, separate signals can be observed for chemically non-equivalent protons, such as the ortho protons on one of the rings. Dynamic NMR (DNMR) studies involve recording spectra at different temperatures to study these conformational exchange processes. nih.gov As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. nih.govnih.gov By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. For substituted benzhydrols, these barriers can be influenced by the size and electronic nature of the substituents on the aromatic rings. nih.gov

Since the benzylic carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomeric complexes or compounds, which are distinguishable by NMR. rsc.orgcore.ac.uk

Chiral Solvating Agents (CSAs): These are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. core.ac.uk This interaction leads to small but measurable differences in the chemical shifts (Δδ) for the corresponding protons of the two enantiomers, allowing for the integration of the separate signals to determine the enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs): These involve reacting the analyte with an optically pure reagent to form a covalent bond, creating a mixture of diastereomers. rsc.org For an alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters exhibit larger chemical shift differences than those seen with CSAs, facilitating accurate ee determination.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isomeric Distinctions

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. rsc.org In a typical experiment, the protonated molecule [M+H]⁺ of this compound (m/z 229.1223 for C₁₅H₁₇O₂⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

A primary and highly favorable fragmentation pathway for benzhydrols is the loss of a water molecule from the protonated parent ion, leading to the formation of a stable benzhydrylium cation. Subsequent fragmentations of this cation can help distinguish isomers.

Table 2: Predicted Major MS/MS Fragments for Protonated this compound [M+H]⁺

| Predicted m/z | Proposed Formula | Description of Loss/Fragment |

|---|---|---|

| 229.1223 | [C₁₅H₁₇O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 211.1118 | [C₁₅H₁₅O]⁺ | Loss of H₂O (water) |

| 121.0648 | [C₈H₉O]⁺ | Cleavage to form the methoxybenzyl cation |

| 105.0699 | [C₈H₉]⁺ | Cleavage to form the methylbenzyl cation |

Based on the structure and common fragmentation pathways of related benzophenone (B1666685) and benzhydrol derivatives. rsc.orgresearchgate.net

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ²H (D) for ¹H, or ¹³C for ¹²C). acanthusresearch.com This technique is exceptionally useful in mass spectrometry for several purposes:

Confirming Fragmentation Pathways: By selectively labeling a specific position in this compound, one can trace the label through the fragmentation process. For example, replacing the hydroxyl proton with deuterium (B1214612) (D) would result in the loss of HDO instead of H₂O, confirming the origin of the lost water molecule. Labeling the methoxy group with ¹³C would result in a +1 mass shift for any fragment containing that group, such as the methoxybenzyl cation. acanthusresearch.comacs.org

Quantitative Analysis: A known amount of an isotopically labeled version of the analyte can be used as an ideal internal standard for quantification in complex mixtures. nih.gov Since the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization efficiency, correcting for matrix effects and leading to highly accurate measurements. google.com

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound. ksu.edu.sahoriba.com These methods probe the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. upi.eduutwente.nl While both are forms of vibrational spectroscopy, they are based on different physical phenomena—IR spectroscopy on the absorption of light due to changes in the dipole moment, and Raman spectroscopy on the inelastic scattering of light due to changes in polarizability—making them complementary techniques. ksu.edu.saplus.ac.at

Due to the lack of specific, publicly available experimental FTIR and Raman spectra for this compound, the assignment of its vibrational modes is based on the analysis of structurally related compounds, such as 4-methoxybenzaldehyde (B44291), 4-methylbenzhydrol, and other substituted benzophenone derivatives, alongside computational predictions. nih.govresearchgate.netmonash.edu Density Functional Theory (DFT) calculations are a common approach to predict vibrational frequencies and have been shown to provide excellent agreement with experimental data when appropriate scaling factors are applied. scholarsresearchlibrary.com

Expected Vibrational Modes for this compound:

A detailed assignment of the principal vibrational modes expected for this compound is presented below. These assignments are inferred from the known spectral regions for specific functional groups and the analysis of similar molecules.

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopy Technique | Notes |

| O-H Stretch (hydroxyl group) | 3600 - 3200 (broad) | FTIR | The broadness indicates the presence of hydrogen bonding. upi.edu |

| C-H Stretch (aromatic) | 3100 - 3000 | FTIR/Raman | Multiple weak to medium bands are expected. |

| C-H Stretch (aliphatic -CH₃, -CH) | 3000 - 2850 | FTIR/Raman | Asymmetric and symmetric stretching modes will be present. |

| C=C Stretch (aromatic rings) | 1620 - 1450 | FTIR/Raman | A series of bands characteristic of the phenyl rings. |

| C-O Stretch (methoxy group) | 1270 - 1230 (asymmetric), 1050 - 1010 (symmetric) | FTIR | Strong bands characteristic of the aryl-alkyl ether linkage. |

| C-O Stretch (hydroxyl group) | 1260 - 1000 | FTIR | Often coupled with other vibrations, making a precise assignment complex. |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | FTIR | The pattern of these bands can indicate the substitution pattern of the aromatic rings. |

| Ring Puckering/Deformation | Below 600 | Raman | Low-frequency modes sensitive to the overall molecular conformation. |

The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. acs.orgacs.org These interactions significantly influence the molecule's physical properties and its arrangement in the solid state. The presence and strength of hydrogen bonding can be readily identified in the FTIR spectrum. A broad absorption band in the 3600-3200 cm⁻¹ region for the O-H stretching vibration is a hallmark of intermolecular hydrogen bonding. upi.edu In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp O-H stretching band would be expected around 3600 cm⁻¹.

In the solid state, it is anticipated that this compound molecules will form hydrogen-bonded networks. These could range from simple dimeric structures to more extended one-, two-, or three-dimensional arrays. The specific nature of this network is dependent on the crystalline form. The strength of the hydrogen bond can be correlated with the extent of the red-shift (shift to lower frequency) of the O-H stretching band. mdpi.com

Conformational polymorphism, the existence of a substance in different crystalline forms arising from different molecular conformations, can be investigated using vibrational spectroscopy. conicet.gov.arrsc.org Since the vibrational modes of a molecule are sensitive to its local environment and conformation, different polymorphs will exhibit distinct FTIR and Raman spectra. nih.gov

Single-Crystal X-ray Diffraction Studies of this compound and its Crystalline Derivatives

While a specific crystal structure for this compound is not found in the reviewed literature, analysis of closely related structures, such as substituted benzophenones and other benzhydrol derivatives, allows for a predictive discussion of its crystallographic features. mdpi.combrynmawr.edunih.gov

The central carbon atom of the benzhydrol moiety in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. SCXRD is a powerful technique for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown and the data is of sufficient quality. This is often achieved through the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by co-crystallization with a chiral reference molecule.

The way molecules arrange themselves in the solid state, known as the supramolecular architecture, is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings. unibo.itacs.orgnih.govbeilstein-journals.org For this compound, the hydroxyl group is expected to be a primary driver of the crystal packing through the formation of hydrogen bonds.

Based on studies of similar compounds, it is likely that the molecules will form chains or networks linked by O-H···O hydrogen bonds. mdpi.com The phenyl rings may engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. The specific packing motif will determine the density, melting point, and other physical properties of the crystalline solid.

Hypothetical Crystallographic Data Table for a Derivative:

The following table presents hypothetical, yet plausible, crystallographic data for a derivative of this compound, based on published data for similar compounds. mdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.21 |

| Hydrogen Bonds | O-H···O |

Electronic Spectroscopy for Investigating Electronic Transitions and Aromatic System Interactions

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. up.ac.zamsu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. up.ac.za In this compound, the principal chromophores are the two substituted phenyl rings.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. Studies on substituted benzophenones, which are structurally related, show that the position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the aromatic rings. nih.govresearchgate.net The methoxy (-OCH₃) group, being an electron-donating group, and the methyl (-CH₃) group, a weakly electron-donating group, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzhydrol.

In addition to the strong π → π* transitions, weaker n → π* transitions, associated with the non-bonding electrons on the oxygen atoms, may also be present, although they can sometimes be obscured by the more intense π → π* bands. oregonstate.edu The solvent can also influence the position of these transitions; polar solvents can stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift.

Expected Electronic Transitions for this compound:

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Notes |

| π → π | 220 - 280 | High | Associated with the aromatic rings. The substitution pattern influences the exact λmax. |

| n → π | 280 - 320 | Low | Associated with the oxygen lone pairs. May be difficult to observe. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Conformational Preferences of Enantiomers

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful analytical technique for the stereochemical investigation of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing crucial information about its absolute configuration and three-dimensional structure in solution. mdpi.commtoz-biolabs.compsu.edu The resulting ECD spectrum, a plot of this differential absorption versus wavelength, is exquisitely sensitive to the spatial arrangement of atoms and chromophores within the molecule. psu.eduwiley.com For enantiomers, the ECD spectra are perfect mirror images, a principle that forms the basis for assigning the absolute configuration (R or S) of a chiral center. wiley.com

The chiroptical properties of diarylcarbinols, such as this compound, are primarily dictated by the through-space electronic interactions between the two aromatic rings. These interactions are highly dependent on the conformational preferences of the molecule, specifically the torsion angles of the aryl groups relative to the chiral carbinol center. mdpi.comnih.gov Consequently, the sign and intensity of the Cotton effects in the ECD spectrum are not only a function of the absolute configuration but also of the molecule's conformational equilibrium in solution. mdpi.compsu.edu

Detailed Research Findings

While specific experimental ECD data for this compound is not extensively available in peer-reviewed literature, the principles of its chiroptical analysis can be thoroughly understood by examining closely related 1,1-diarylcarbinols. Research on compounds such as (R)-(2-methylphenyl)(phenyl)methanol and (R)-(2,6-dimethylphenyl)(phenyl)methanol highlights the critical interplay between conformation and the resulting ECD spectrum. mdpi.comresearchgate.net

Studies have shown that even minor structural modifications that alter the conformational landscape can lead to dramatic changes in the ECD spectrum, sometimes even inverting the signs of the Cotton effects for the same absolute configuration. mdpi.comnih.gov This underscores the necessity of combining experimental ECD measurements with computational modeling, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to accurately assign the absolute configuration and understand the conformational preferences. mdpi.comnih.govscience.gov

For a molecule like this compound, the analysis would involve:

Conformational Search: A computational search for the most stable conformers of both the (R) and (S) enantiomers. The rotation around the C-C bonds connecting the carbinol carbon to the 4-methoxyphenyl (B3050149) and 4-methylphenyl rings would be systematically explored.

ECD Spectra Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations at a given temperature to generate a theoretical ECD spectrum for each enantiomer.

Comparison with Experiment: The theoretical spectra for the (R) and (S) enantiomers are then compared with the experimental ECD spectrum. The enantiomer whose calculated spectrum matches the experimental one reveals the absolute configuration of the sample. mtoz-biolabs.com

The ECD spectra of diarylcarbinols are typically characterized by bands corresponding to the π→π* transitions of the benzene (B151609) chromophores (¹Lₐ and ¹Lₑ bands). mdpi.comresearchgate.net The signs of the Cotton effects associated with these transitions are determined by the chiral disposition of the two aryl rings.

Illustrative Data for Analogous Diarylcarbinols

To illustrate the nature of the data obtained from such an analysis, the following tables present hypothetical, yet representative, data for the conformational analysis and resulting ECD spectra of a generic (R)-diarylcarbinol, based on findings for analogous structures. mdpi.comresearchgate.net

Table 1: Conformational Analysis of a Representative (R)-Diarylcarbinol

| Conformer | Dihedral Angle (Ar¹-C-C-Ar²) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60° | 0.00 | 75.3 |

| 2 | -65° | 0.85 | 18.1 |

| 3 | 170° | 2.10 | 6.6 |

This table showcases a simplified conformational analysis, where different spatial arrangements of the two aryl rings lead to distinct energy levels and populations.

Table 2: Predicted vs. Experimental ECD Spectral Data for a Representative (R)-Diarylcarbinol

| Transition | Experimental λ (nm) | Experimental Δε (M⁻¹cm⁻¹) | Predicted λ (nm) | Predicted Δε (M⁻¹cm⁻¹) |

| ¹Lₐ | 275 | +2.5 | 278 | +3.1 |

| ¹Lₑ | 220 | -8.9 | 222 | -10.2 |

This table compares the experimentally measured ECD peaks with the Boltzmann-averaged theoretical predictions for the (R)-enantiomer. A strong correlation between the experimental and predicted data for one enantiomer allows for a confident assignment of the absolute configuration.

The profound influence of conformation on the ECD spectra of 1,1-diarylcarbinols makes chiroptical spectroscopy a highly sensitive probe of their three-dimensional structure. mdpi.comnih.gov The combination of experimental measurements and computational analysis provides a robust methodology for the unambiguous determination of both the absolute configuration and the predominant conformations of this compound and related chiral molecules.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 4 Methylbenzhydrol

Redox Chemistry: Oxidation and Reduction Pathways of the Carbinol Functionality.

The carbinol (hydroxyl) group in 4-Methoxy-4'-methylbenzhydrol is the primary site for redox reactions, allowing for its conversion to either a benzophenone (B1666685) or a diarylmethane derivative.

The oxidation of this compound to 4-methoxy-4'-methylbenzophenone (B186190) involves the conversion of the secondary alcohol to a ketone. This transformation can be achieved using a variety of oxidizing agents. The kinetics and mechanism of such oxidations have been studied for various substituted benzhydrols, providing insight into the reactivity of the target molecule. niscpr.res.inresearchgate.netresearchgate.netorientjchem.org

Studies on para-substituted benzhydrols with reagents like benzimidazolium dichromate (BIDC) in dimethyl sulfoxide (B87167) (DMSO) have shown that the reaction proceeds to form the corresponding diphenyl ketone. niscpr.res.in The reaction kinetics often follow a Michaelis-Menten model, suggesting the formation of a complex between the benzhydrol and the oxidizing agent before the rate-determining step. niscpr.res.in A significant kinetic isotope effect is observed when the benzylic hydrogen is replaced with deuterium (B1214612), indicating that the cleavage of the α-C-H bond is involved in the rate-determining step. niscpr.res.in

Various chromium(VI) reagents are effective for this oxidation. For instance, triethylammonium (B8662869) chlorochromate (TriEACC) in DMSO has been used to oxidize para-substituted benzhydrols to their corresponding benzophenones. researchgate.net The reaction is catalyzed by hydrogen ions. researchgate.net Similarly, the oxidation of benzhydrols by permanganate (B83412) under phase transfer catalysis conditions has been investigated, showing that the reaction stoichiometry is typically 3 moles of benzhydrol to 2 moles of permanganate. researchgate.net

Selenium dioxide in an acetic acid-water medium in the presence of sulfuric acid has also been employed for the oxidation of benzhydrol and its derivatives, affording good yields of the corresponding benzophenone. arcjournals.org The reaction is first-order with respect to both the oxidant and the substrate. arcjournals.org

| Oxidizing Agent | Solvent/Conditions | General Observations for Substituted Benzhydrols | Reference |

|---|---|---|---|

| Benzimidazolium Dichromate (BIDC) | Dimethyl Sulfoxide (DMSO) | Forms corresponding diphenyl ketone; follows Michaelis-Menten kinetics. | niscpr.res.in |

| Triethylammonium Chlorochromate (TriEACC) | Dimethyl Sulfoxide (DMSO) | Catalyzed by hydrogen ions. | researchgate.net |

| Potassium Permanganate (KMnO4) | Phase Transfer Catalysis | Stoichiometry of 3:2 (benzhydrol:permanganate). | researchgate.net |

| Selenium Dioxide (SeO2) | Acetic acid-water / H2SO4 | Yields above 79% for benzophenone and p-chlorobenzophenone. | arcjournals.org |

The reduction of the carbinol functionality in this compound to a methylene (B1212753) group yields 4-methoxy-4'-methyldiphenylmethane. This can be accomplished through catalytic hydrogenation or by using reducing agents.

The ionic hydrogenation of diarylcarbinols using triethylsilane in the presence of a catalytic amount of triflic acid is a known method. cdnsciencepub.com This reaction proceeds through the formation of dibenzhydryl ethers, which are then reduced by triethylsilane to the corresponding diarylmethanes. cdnsciencepub.com

Catalytic transfer hydrogenation is another effective method. For instance, unsymmetrical benzophenones can be reduced to chiral benzhydrols with high enantioselectivity using bifunctional oxo-tethered ruthenium catalysts in a formic acid and triethylamine (B128534) mixture. organic-chemistry.org While this study focuses on the synthesis of benzhydrols from benzophenones, the conditions highlight the potential for further reduction. The selective hydrogenation of benzophenones to benzhydrols can be achieved with high yields using trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) as a precatalyst in 2-propanol containing potassium tert-butoxide. cmu.eduacs.org However, over-reduction to the diphenylmethane (B89790) can occur, for example, with Pd/C in hexane (B92381) or ethanol (B145695)/acetic acid mixtures. cmu.edu

| Reducing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Triethylsilane / Triflic acid (catalytic) | Ionic hydrogenation | Diarylmethane (via dibenzhydryl ether intermediate) | cdnsciencepub.com |

| Oxo-tethered Ru(II) catalysts | Asymmetric transfer hydrogenation (formic acid/triethylamine) | Chiral Benzhydrol (from benzophenone) | organic-chemistry.org |

| trans-RuCl2(phosphine)2(diamine) | Hydrogenation (H2, 2-propanol, t-C4H9OK) | Benzhydrol (from benzophenone) | cmu.eduacs.org |

| Pd/C | Hydrogenation (H2, hexane or ethanol/acetic acid) | Diphenylmethane (over-reduction product) | cmu.edu |

Derivatization Reactions for Diverse Chemical Libraries and Functionalization.

The hydroxyl group and the aromatic rings of this compound are key sites for derivatization, enabling the synthesis of diverse chemical libraries.

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: The formation of esters from alcohols is a fundamental reaction in organic synthesis. organic-chemistry.orgmedcraveonline.comyoutube.comlibretexts.org This can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification), or with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. libretexts.org For example, esters of substituted methylglucosides have been prepared in high yields by reacting the alcohol with a carboxylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). core.ac.uk The 4-methoxybenzyl group is also used as a protecting group for carboxylic acids, forming 4-methoxybenzyl esters, which highlights the facility of this esterification. nih.gov

Etherification: The synthesis of benzhydryl ethers is a well-established process. Research on the formation of benzhydryl ethers from various benzhydrols has shown that electron-donating groups on the aromatic rings, such as the methoxy (B1213986) and methyl groups in this compound, facilitate the reaction. yale.eduyale.edu This is because these groups stabilize the carbocation intermediate that is proposed to form after protonation of the hydroxyl group. yale.eduyale.edu For instance, the synthesis of benzhydryl ethers from 4,4'-dimethoxybenzhydrol (B1582456) and 4,4'-dimethylbenzhydrol (B1296281) using microwave irradiation in a proto-ionic liquid solvent has been shown to be successful, while the reaction is unsuccessful for benzhydrols with electron-withdrawing groups. yale.eduyale.edu Symmetrical bis(benzhydryl)ethers can be synthesized from benzhydrol derivatives in the presence of catalytic amounts of p-toluenesulfonyl chloride under solvent-free conditions. researchgate.net

| Reaction Type | Reagents/Conditions | Key Findings for Substituted Benzhydrols | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid/acid catalyst; Acyl chloride; Acid anhydride (B1165640) | Standard methods are applicable. | libretexts.org |

| Etherification | Microwave irradiation in a proto-ionic liquid | Electron-donating groups (like methoxy and methyl) stabilize the carbocation intermediate and promote the reaction. | yale.eduyale.edu |

| Symmetrical Etherification | p-Toluenesulfonyl chloride (catalytic), solvent-free | Efficient synthesis of bis(benzhydryl)ethers. | researchgate.net |

The benzhydryl moiety can participate in carbon-carbon bond-forming reactions, most notably through Friedel-Crafts type alkylations where the benzhydrol itself acts as the alkylating agent. beilstein-journals.orgnih.govwikipedia.orgrsc.orgnih.gov In the presence of a Lewis or Brønsted acid catalyst, the hydroxyl group can be protonated and leave as a water molecule, generating a stabilized benzhydryl carbocation. This electrophilic intermediate can then alkylate another aromatic ring. nih.gov The presence of the electron-donating methoxy and methyl groups in this compound would further stabilize this carbocation, enhancing its facility to act as an alkylating agent for arenes and heteroarenes. nih.gov

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. libretexts.orgmsu.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The position of substitution on each ring is directed by the existing substituents.

The methoxy group (-OCH3) on one ring is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. msu.edumasterorganicchemistry.com The methyl group (-CH3) on the other ring is a weak activating group and also an ortho, para-director, primarily through an inductive effect. masterorganicchemistry.com

Therefore, in an electrophilic aromatic substitution reaction, the ring containing the methoxy group will be significantly more reactive than the ring with the methyl group. msu.edu Substitution will occur predominantly on the methoxy-substituted ring at the positions ortho and para to the methoxy group. The para position is already occupied by the benzhydryl moiety, so substitution will be directed to the two ortho positions. Steric hindrance from the bulky benzhydryl group might favor substitution at the ortho position further away, but a mixture of ortho-substituted products on the methoxy-bearing ring is expected.

For example, in the nitration of 4-methoxyaniline, a related compound, the nitro group is introduced at the position ortho to the methoxy group. google.com This is consistent with the directing effect of the powerful activating methoxy group.

| Substituent | Effect on Ring Reactivity | Directing Effect | Predicted Site of Substitution |

|---|---|---|---|

| 4-Methoxy (-OCH3) | Strongly Activating | Ortho, Para | Ortho to the methoxy group |

| 4'-Methyl (-CH3) | Weakly Activating | Ortho, Para | Less favored compared to the methoxy-substituted ring |

Formation and Reactivity of Transient Intermediates Derived from this compound

The study of transient intermediates is crucial for understanding the reaction mechanisms of this compound. Depending on the reaction conditions, this compound can proceed through either diarylcarbocation intermediates or radical pathways.

Diarylcarbocation Formation and Reactivity

The formation of the 4-methoxy-4'-methyldiarylmethyl cation is a key step in many reactions of this compound, particularly in solvolysis reactions. The stability of this carbocation is significantly influenced by the electronic effects of the substituents on the phenyl rings. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which effectively delocalizes the positive charge and stabilizes the carbocation. The methyl group (-CH₃) also contributes to stabilization, albeit to a lesser extent, through inductive effects and hyperconjugation.

The reactivity of the 4-methoxy-4'-methyldiarylmethyl cation involves its reaction with various nucleophiles. The rates of these reactions are dependent on both the nucleophilicity of the attacking species and the electrophilicity of the carbocation. Laser flash photolysis is a powerful technique used to generate and study the lifetimes and reactions of such transient carbocations. acs.org

Radical Pathways and Radical Coupling Reactions

In addition to ionic pathways, this compound can also undergo reactions involving radical intermediates. Homolytic cleavage of the carbon-hydroxyl bond can generate the 4-methoxy-4'-methylbenzhydryl radical. The stability of this radical is influenced by the delocalization of the unpaired electron over the two aromatic rings, a phenomenon that is enhanced by the methoxy and methyl substituents.

The fate of the 4-methoxy-4'-methylbenzhydryl radical can involve several pathways, including radical coupling reactions. In these reactions, two radicals combine to form a new covalent bond. A key concept governing the selectivity of these reactions is the Persistent Radical Effect (PRE). wikipedia.orgnih.gov This effect dictates that in a system where a persistent (long-lived) radical and a transient (short-lived) radical are generated, the cross-coupling product between the two is favored over the self-coupling of the transient radical. The 4-methoxy-4'-methylbenzhydryl radical, being relatively stabilized, can act as a persistent radical in certain reaction systems.

Radical trapping experiments are commonly employed to detect and identify transient radical intermediates. researchgate.net These experiments involve the use of a "trap" molecule that reacts with the radical to form a stable, characterizable product. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for the direct detection and characterization of radical species. uni-muenchen.dewikipedia.org

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Kinetic and thermodynamic studies provide quantitative insights into the reaction rates and energy changes associated with the transformations of this compound.

Reaction Rate Dependence on Substituent Effects and Reaction Conditions

The rate of reactions involving this compound, particularly solvolysis, is highly sensitive to the electronic nature of the substituents on the aromatic rings and the properties of the solvent. The Hammett equation is a valuable tool for quantifying the effect of substituents on reaction rates. researchgate.net For the solvolysis of benzhydryl derivatives, a linear correlation is often observed between the logarithm of the rate constant (log k) and the Hammett substituent constant (σ or σ⁺). A negative ρ (rho) value from a Hammett plot indicates that the reaction is favored by electron-donating substituents, which is consistent with the development of a positive charge in the transition state, as in the formation of a carbocation.

Solvent effects also play a critical role in the reaction rates. The Grunwald-Winstein equation is often used to correlate the solvolysis rates of substrates with the ionizing power (Y) and nucleophilicity (N) of the solvent. nih.govacs.orgexaly.com For reactions proceeding through a carbocation intermediate (Sₙ1 mechanism), the rate is expected to be highly dependent on the solvent's ionizing power.

Below is a hypothetical data table illustrating the expected trend for the solvolysis of substituted benzhydryl chlorides in 80% aqueous ethanol at 25°C, based on established principles of physical organic chemistry.

| Substituent (X) in X-C₆H₄-CH(Ph)Cl | σ⁺ | Relative Rate (kₓ/kₙ) |

| 4-OCH₃ | -0.78 | ~3000 |

| 4-CH₃ | -0.31 | ~30 |

| H | 0 | 1 |

| 4-Cl | +0.11 | ~0.2 |

This is an illustrative table based on general trends and not specific experimental data for this compound.

Investigation of Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state structure. In the context of this compound, secondary deuterium and tritium (B154650) isotope effects are particularly informative for studying solvolysis reactions.

A secondary α-deuterium kinetic isotope effect (kH/kD) is observed when the hydrogen at the reaction center (the benzylic carbon) is replaced by deuterium. For an Sₙ1 reaction, where the C-leaving group bond breaks in the rate-determining step to form a carbocation, the hybridization of the central carbon changes from sp³ in the reactant to sp² in the carbocation. This change in hybridization leads to a less constrained out-of-plane bending vibration in the transition state, resulting in a normal secondary α-deuterium KIE (kH/kD > 1), typically in the range of 1.10-1.25. researchgate.net

For the solvolysis of a hypothetical 4-methoxy-4'-methylbenzhydryl derivative, the observation of a significant secondary α-deuterium or α-tritium KIE would provide strong evidence for a mechanism involving a carbocation intermediate. nih.gov The magnitude of the KIE can also provide insights into the degree of bond cleavage in the transition state.

Below is a representative data table showing typical secondary α-deuterium KIEs for the solvolysis of various secondary substrates, which provides context for the expected values for a derivative of this compound.

| Substrate | Solvent | kH/kD |

| Isopropyl Bromide | 80% Ethanol | 1.09 |

| Cyclopentyl Tosylate | Acetic Acid | 1.15 |

| 1-Phenylethyl Chloride | 80% Ethanol | 1.14 |

This table presents typical literature values for related systems to illustrate the expected magnitude of the effect.

Theoretical and Computational Chemistry Studies of 4 Methoxy 4 Methylbenzhydrol

Modeling of Reaction Pathways and Transition States Involving 4-Methoxy-4'-methylbenzhydrolThe scientific literature does not contain studies on the modeling of reaction pathways or the characterization of transition states for reactions involving 4-Methoxy-4'-methylbenzhydrol.

Further experimental and computational research is necessary to build a comprehensive understanding of the chemical and physical properties of this compound from a theoretical perspective.

Prediction of Reaction Energetics and Intermediates

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in elucidating the energetics and pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify stable molecules (reactants and products), transient intermediates, and the transition states that connect them.

Table 1: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + H+ | 0.0 |

| 2 | Protonated this compound | -15.2 |

| 3 | Transition State for Water Loss | +5.8 |

| 4 | 4-Methoxy-4'-methylbenzhydryl Cation + H2O | +2.5 |

Note: The data in this table is hypothetical and serves as an example of the types of calculations performed in computational chemistry. Actual values would be determined from specific quantum chemical calculations.

These calculations can reveal the step-by-step mechanism of a reaction, including the identification of short-lived intermediates that may be difficult to detect experimentally. The insights gained from these computational studies are crucial for understanding reaction kinetics and for optimizing reaction conditions.

Solvation Effects in Computational Reaction Modeling

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvation effects through two primary approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a reaction involving polar species like the protonated form of this compound, an implicit solvent model would predict a stabilization of the charged intermediate, thereby lowering the activation energy compared to the gas phase.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules. Such specific interactions can play a critical role in the reaction mechanism and energetics. nih.gov Machine learning potentials are also being developed to model chemical processes in solution with greater efficiency. nih.gov

Table 2: Example of Solvation Effects on Activation Energy

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | - | 21.0 |

| Dichloromethane | 8.9 | PCM | 15.5 |

| Water | 78.4 | PCM | 12.1 |

| Water | 78.4 | Explicit (e.g., QM/MM) | 11.8 |

Note: This table contains illustrative data to demonstrate the trend of solvation effects on reaction barriers. The values are not specific to published research on this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Computational Approaches

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govscielo.org.za By optimizing the geometry of this compound and then performing GIAO calculations, a theoretical NMR spectrum can be generated. Comparing the computed spectrum with experimental data can confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of a molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the hydroxyl group or the C-O stretch of the methoxy (B1213986) group in this compound. These calculations can help in the assignment of experimental IR bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for -OH | 3.5 - 4.5 |

| ¹³C NMR | δ (ppm) for C-OH | 75 - 85 |

| IR | ν (cm⁻¹) for O-H stretch | 3400 - 3600 |

| UV-Vis | λmax (nm) | ~230, ~275 |

Note: These are typical ranges for the functional groups present in the molecule and are for illustrative purposes. Actual values would result from specific computational calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to research applications)

In a typical QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. frontiersin.org

For a series of benzhydrol derivatives, relevant descriptors might include:

LogP: A measure of hydrophobicity.

Molecular Weight: A descriptor of size.

Dipole Moment: A measure of polarity.

HOMO and LUMO energies: Related to electronic reactivity.

The resulting QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards more potent analogues. nih.gov The models can also provide insights into the structural features that are important for the desired biological activity. mdpi.com

Applications of 4 Methoxy 4 Methylbenzhydrol in Advanced Materials Science Research

Role as a Monomer or Precursor in Polymer Synthesis Research

The bifunctional nature of 4-Methoxy-4'-methylbenzhydrol, characterized by its hydroxyl group and the potential for reactions on its aromatic rings, makes it a candidate as a monomer or a precursor in the synthesis of various polymers.

The hydroxyl group of this compound provides a reactive site for polymerization reactions that form polyesters, polycarbonates, and polyurethanes.

Polycarbonates: Polycarbonates are typically synthesized through the polycondensation of a diol with a carbonate source, such as phosgene (B1210022) or a dialkyl carbonate. researchgate.net While bisphenols are the most common diols used, the inclusion of a substituted benzhydrol like this compound could introduce unique properties. The bulky, non-planar structure of the benzhydryl group would likely disrupt polymer chain packing, potentially leading to polycarbonates with increased solubility, lower crystallinity, and modified thermal properties. The synthesis could proceed via a transesterification reaction with a dialkyl carbonate. researchgate.net

Polyesters: The synthesis of polyesters involves the reaction of a diol with a dicarboxylic acid or its derivative. nih.gov this compound could be utilized as a diol monomer, assuming a second hydroxyl group is introduced onto one of the phenyl rings. Alternatively, it could be used as a chain-terminating agent or as a monofunctional alcohol to control the molecular weight and introduce specific end-groups. The aromatic nature of the compound would be expected to enhance the thermal stability and rigidity of the resulting polyester. Enzymatic synthesis of polyesters is also an emerging field where novel monomers are being explored. nih.gov

Polyurethanes: Polyurethanes are formed from the reaction of diisocyanates with polyols. utm.myyoutube.com As a diol, a dihydroxylated derivative of this compound could serve as a chain extender or as part of the soft segment in the polyurethane structure. The rigid, aromatic core of the molecule would contribute to the hard segments, potentially increasing the tensile strength and thermal stability of the polymer. The synthesis of polyurethanes can be complex, with potential side reactions that need to be controlled. researchgate.net

The incorporation of the methoxy (B1213986) and methyl groups could also influence the final properties of these polymers, affecting their polarity, refractive index, and interaction with solvents.

Table 1: Potential Impact of this compound on Polymer Properties

| Polymer Type | Potential Role of this compound Derivative | Expected Impact on Properties |

| Polycarbonates | Diol Monomer | Increased solubility, amorphous nature, modified Tg |

| Polyesters | Diol Monomer / Chain Extender | Enhanced thermal stability, increased rigidity |

| Polyurethanes | Diol for Hard/Soft Segment | Increased tensile strength, modified mechanical properties |

Photo-curable resins, which solidify upon exposure to light, are crucial in coatings, adhesives, and 3D printing. google.comjustia.com These resins typically consist of monomers, oligomers, and a photoinitiator. Benzhydrol derivatives can be functionalized with reactive groups, such as acrylates or methacrylates, to act as monomers or oligomers in these systems. The hydroxyl group of this compound is a prime site for such functionalization. For instance, reaction with acryloyl chloride would yield 4-Methoxy-4'-methylbenzhydryl acrylate, a monomer that can participate in free-radical polymerization upon photoinitiation. The resulting polymer network would incorporate the bulky, aromatic benzhydryl moiety, which could enhance properties like thermal stability and refractive index. Recent research has focused on developing bio-based photocurable resins from renewable sources like glycerol (B35011) and vanillin. nih.gov

Investigation as a Photoinitiator or Photoactive Component in Research Coatings and Films

Benzophenone (B1666685), a close structural relative of this compound (which is the reduced form of 4-methoxy-4'-methylbenzophenone), is a well-known Type II photoinitiator. qinmuchem.comnih.gov Photoinitiators are compounds that generate reactive species (free radicals or cations) upon absorption of light, initiating polymerization. qinmuchem.com Benzophenone initiates polymerization via a hydrogen abstraction mechanism.

Given this relationship, this compound and its oxidized form, 4-methoxy-4'-methylbenzophenone (B186190), are strong candidates for investigation as photoactive components.

As a Photoinitiator: 4-Methoxy-4'-methylbenzophenone, could function as a photoinitiator, similar to benzophenone itself. Upon UV irradiation, it would be excited to a triplet state and could then abstract a hydrogen atom from a suitable donor (like an amine co-initiator) to generate the initiating free radicals. The methoxy and methyl substituents could subtly tune the absorption spectrum and reactivity of the photoinitiator. researchgate.net Polymeric photoinitiators based on benzophenone derivatives have been developed to reduce migration and improve compatibility in coatings. researchgate.net

As a Photosensitizer: In some systems, a compound can act as a photosensitizer, absorbing light and transferring the energy to another molecule that then initiates polymerization. Benzophenone derivatives are known to act as photosensitizers. nih.gov

The use of such compounds in UV-curable coatings is a major industrial application, and novel photoinitiators are continually being researched to improve curing speed, depth of cure, and reduce yellowing. researchgate.net

Integration into Functional Supramolecular Assemblies or Frameworks for Advanced Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create highly ordered, functional structures. frontiersin.org The structure of this compound contains several features that make it an interesting building block for supramolecular assemblies:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of chains, sheets, or more complex 3D networks.

Aromatic Stacking: The two phenyl rings can participate in π-π stacking interactions, which can help to direct the assembly of the molecules.

Dipolar Interactions: The methoxy group introduces a dipole moment, which can also influence the packing of the molecules in the solid state.

By designing complementary molecules that can interact with these functional groups, it is possible to construct crystalline porous frameworks, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where macrocycles are incorporated to create specific recognition sites. rsc.org While direct examples using this compound are not documented, the principles of supramolecular chemistry suggest its potential for creating novel materials with applications in gas storage, separation, and catalysis. rsc.orgbath.ac.uk

Applications in the Development of Optoelectronic Materials in Academic Contexts

Organic materials with specific electronic and optical properties are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The key to these applications is the electronic structure of the molecules used.

The this compound structure contains two aromatic rings, which are fundamental components of many optoelectronic materials. While the sp3-hybridized central carbon atom breaks the conjugation between the two rings, the molecule can be seen as a precursor to more electronically active structures. For example, dehydration could lead to the formation of a substituted stilbene, a class of molecules known for their fluorescent properties.

Furthermore, the benzhydrol moiety could be incorporated into larger conjugated polymer systems. researchgate.net In such a system, it would act as a non-conjugated linker, providing solubility and influencing the morphology of the polymer films without participating directly in the electronic transport. The methoxy group, being an electron-donating group, could influence the energy levels of adjacent conjugated segments. The design of organic conjugated materials with tailored optoelectronic properties is an active area of research. researchgate.net

Role of 4 Methoxy 4 Methylbenzhydrol in Catalysis and Organic Method Development Research

Exploration as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The inherent chirality of 4-Methoxy-4'-methylbenzhydrol, once resolved into its enantiomers, makes it a prospective candidate for applications in asymmetric catalysis. The differential substitution on the two aromatic rings—an electron-donating methoxy (B1213986) group and a weakly electron-donating methyl group—could offer unique steric and electronic properties when incorporated into a catalyst system.

Design and Synthesis of Ligands based on this compound Skeleton.